
TUG-1609
Übersicht
Beschreibung
TUG-1609 is a fluorescent tracer for FFA2 with favorable spectroscopic properties and high affinity, as determined by bioluminescence resonance energy transfer (BRET)-based saturation and kinetic binding experiments, as well as a high specific to nonspecific BRET binding signal. The free fatty acid receptor 2 (FFA2/GPR43) is considered a potential target for treatment of metabolic and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Development and Characterization
TUG-1609 is derived from a known azetidine antagonist of FFA2, modified by attaching a nitrobenzoxadiazole (NBD) fluorophore. This modification enhances its spectroscopic properties, allowing for effective tracking and analysis of receptor interactions. Key characteristics include:
- Spectroscopic Properties : this compound exhibits a Stokes shift of 63 nm and a high quantum yield in non-polar environments, making it suitable for fluorescence-based assays.
- Binding Affinity : The compound demonstrates high affinity for FFA2, with a dissociation constant () of 65 nM, indicating its potential as a reliable tool for binding studies .
Binding Studies
This compound facilitates the assessment of thermodynamic and kinetic binding parameters for unlabeled ligands targeting FFA2. A BRET-based competition binding assay was established using this compound to determine binding constants and kinetics, providing comparable values to those obtained with radiolabeled ligands. This application is particularly valuable in drug discovery processes where understanding ligand-receptor interactions is crucial .
Metabolic Research
FFA2 is implicated in various metabolic pathways, particularly in the regulation of inflammation and energy homeostasis. This compound's ability to visualize receptor activity in real-time can aid researchers in understanding the role of FFA2 in metabolic diseases, such as obesity and diabetes. By tracking ligand interactions with FFA2, researchers can elucidate the receptor's contribution to metabolic regulation .
Inflammatory Disease Studies
The role of FFA2 in mediating anti-inflammatory responses makes this compound a potential tool for studying inflammatory diseases. Its use in cellular assays can help identify novel therapeutic targets and evaluate the efficacy of new anti-inflammatory compounds by monitoring their interactions with FFA2 .
Case Study 1: Kinetic Binding Analysis
In a study examining the binding kinetics of various ligands to FFA2 using this compound, researchers demonstrated that the fluorescent tracer could effectively differentiate between high-affinity and low-affinity ligands. This enabled the identification of promising candidates for further development as therapeutic agents targeting metabolic disorders.
Case Study 2: In Vivo Imaging
Recent advancements have explored the use of this compound in live animal models to visualize FFA2 activity in real-time. This application provides insights into how FFA2 functions within living organisms, potentially leading to breakthroughs in understanding metabolic regulation and inflammation.
Summary
This compound serves as a significant advancement in the study of free fatty acid receptors, particularly FFA2. Its development as a fluorescent tracer opens avenues for detailed binding studies and enhances our understanding of metabolic and inflammatory diseases. As research continues to explore its applications, this compound is poised to play an essential role in drug discovery and therapeutic development.
Application | Description |
---|---|
Binding Studies | Assesses thermodynamic and kinetic parameters for unlabeled ligands using BRET-based assays. |
Metabolic Research | Visualizes receptor activity to understand FFA2's role in metabolism and energy regulation. |
Inflammatory Disease Studies | Evaluates interactions with anti-inflammatory compounds targeting FFA2. |
Kinetic Binding Analysis | Differentiates between ligand affinities, aiding therapeutic candidate identification. |
In Vivo Imaging | Visualizes FFA2 activity in live models for insights into metabolic regulation. |
Q & A
Basic Research Questions
Q. What spectroscopic properties of TUG-1609 are critical for FFA2 binding assays?
this compound’s utility as a fluorescent tracer for FFA2 relies on its excitation/emission wavelengths and high signal-to-noise ratio. Researchers should validate these properties using fluorometric titration assays under controlled buffer conditions (e.g., pH 7.4) to ensure minimal interference from autofluorescence in biological samples. Calibration curves should be generated to correlate fluorescence intensity with ligand concentration .
Q. How should this compound be stored to maintain stability in longitudinal studies?
this compound is stable for three years as a powder at -20°C and one year in solvent at -80°C. For repeated use, aliquot the compound to avoid freeze-thaw cycles. Solvent choice (e.g., DMSO) should align with experimental protocols to prevent precipitation. Stability tests via HPLC or mass spectrometry are recommended after long-term storage .
Q. What experimental controls are essential when using this compound in competitive binding assays?
Include negative controls (e.g., FFA2-free systems) to account for nonspecific binding and positive controls with known FFA2 agonists/antagonists. Dose-response curves should be normalized to baseline fluorescence, and experiments replicated to address variability. Use blocking agents like BSA to reduce nonspecific interactions .
Q. How can researchers verify FFA2 receptor specificity of this compound?
Perform knockdown/knockout experiments (e.g., siRNA or CRISPR-modified cell lines) to confirm fluorescence reduction in FFA2-deficient systems. Cross-reactivity with related receptors (e.g., FFA3) should be tested using orthogonal methods like radioligand displacement assays .
Advanced Research Questions
Q. How can conflicting binding affinity data for this compound be resolved across different experimental models?
Contradictions may arise from variations in receptor expression levels, assay conditions (e.g., temperature, ionic strength), or instrumentation sensitivity. Apply the principal contradiction framework by identifying the dominant variable (e.g., pH effects on FFA2 conformation) through systematic pairwise comparisons. Normalize data using internal standards and meta-analysis techniques .
Q. What methodological strategies optimize this compound’s use in live-cell imaging without photobleaching?
Use low-intensity excitation light and anti-fade reagents. Time-lapse imaging intervals should balance temporal resolution with fluorescence decay rates. Pre-treat cells with antioxidants (e.g., ascorbic acid) to mitigate reactive oxygen species generated during imaging. Validate protocols with fluorescence recovery after photobleaching (FRAP) assays .
Q. How should researchers integrate this compound fluorescence data with transcriptomic or proteomic datasets?
Employ multi-omics alignment tools (e.g., MOFA) to correlate ligand binding dynamics with downstream signaling pathways. Normalize fluorescence intensity to protein concentration (e.g., via BCA assay) and use time-course experiments to establish causal relationships. Address batch effects using ComBat or similar algorithms .
Q. What statistical approaches are suitable for analyzing this compound dose-response curves with heteroscedastic variance?
Use weighted nonlinear regression models (e.g., four-parameter logistic regression) to account for unequal variance across concentrations. Bootstrap resampling can estimate confidence intervals for EC₅₀ values. For small datasets, Bayesian hierarchical models improve robustness .
Q. How can this compound’s fluorescence interference be minimized in high-throughput screening (HTS)?
Implement ratiometric measurements using a reference fluorophore with orthogonal spectral properties. Automated background subtraction algorithms (e.g., rolling-ball) and Z’-factor validation ensure assay reliability. Test compound libraries for intrinsic fluorescence at this compound’s emission wavelength .
Q. What ethical and reproducibility guidelines apply when publishing this compound-based findings?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw fluorescence datasets in repositories like Zenodo. Disclose solvent lot numbers, instrument calibration dates, and statistical software versions. Use ARRIVE 2.0 guidelines for in vivo studies to enhance reproducibility .
Eigenschaften
Molekularformel |
C36H36F3N7O6 |
---|---|
Molekulargewicht |
751.7822 |
IUPAC-Name |
1-(2-(Benzo[b]thiophen-3-yl)acetyl)-2-methyl-N-(4-((3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propyl)amino)-4-oxobutyl)-N-(4-(trifluoromethyl)benzyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C36H36F3N7O6S/c1-35(15-19-45(35)31(48)20-24-22-53-29-7-3-2-6-26(24)29)34(49)44(21-23-9-11-25(12-10-23)36(37,38)39)18-4-8-30(47)41-17-5-16-40-27-13-14-28(46(50)51)33-32(27)42-52-43-33/h2-3,6-7,9-14,22,40H,4-5,8,15-21H2,1H3,(H,41,47) |
InChI-Schlüssel |
AIDBKOYWDBMNND-UHFFFAOYSA-N |
SMILES |
O=C(C1(C)N(C(CC2=CSC3=CC=CC=C32)=O)CC1)N(CCCC(NCCCNC4=CC=C([N+]([O-])=O)C5=NON=C54)=O)CC6=CC=C(C(F)(F)F)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TUG-1609; TUG 1609; TUG1609. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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